molecular formula C11H15BrClNO B1618542 Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride CAS No. 881-83-4

Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride

Cat. No.: B1618542
CAS No.: 881-83-4
M. Wt: 292.6 g/mol
InChI Key: YFGCMCARGFWPJN-UHFFFAOYSA-N
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Description

Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride (CAS 881-83-4) is a halogenated aromatic ketone derivative with a molecular formula of C₁₁H₁₅BrClNO and a molar mass of 292.60 g/mol . Structurally, it consists of a propiophenone backbone substituted with a bromine atom at the 4'-position of the phenyl ring and a dimethylamino group at the 3-position. The monohydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications . Storage recommendations specify an inert atmosphere at room temperature to maintain integrity .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGCMCARGFWPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236821
Record name Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride
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Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

881-83-4
Record name 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1)
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Record name Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride
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Record name NSC403721
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Record name Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride
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Record name 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride
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Biological Activity

Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride is a compound with significant biological activity that has garnered attention in various research fields. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C₁₁H₁₅BrClNO
  • Molecular Weight : 292.6 g/mol
  • Purity : Typically 95% .

Propiophenone derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with cholinergic systems, which can influence neurotransmission and may contribute to its pharmacological effects.

Biological Activity

  • Antidepressant Effects : Some studies indicate that compounds similar to 4'-bromo-3-(dimethylamino)propiophenone exhibit antidepressant-like effects in animal models. This may be attributed to their ability to modulate monoamine neurotransmitter levels, particularly serotonin and norepinephrine.
  • Neurotoxicity : Research has also highlighted the potential neurotoxic effects of this compound. It may cause respiratory tract irritation and central nervous system effects such as drowsiness or dizziness . The compound is classified under specific target organ toxicity categories, indicating its potential for causing genetic defects and carcinogenicity .
  • Cancer Research : Propiophenone derivatives have been submitted for testing by the National Cancer Institute (NCI), indicating their relevance in cancer research. The compound's structural features suggest it could inhibit tumor growth or modulate pathways involved in cancer progression .

Case Study 1: Antidepressant Activity

A study involving rodent models tested the effects of 4'-bromo-3-(dimethylamino)-propiophenone on depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect.

Case Study 2: Neurotoxicity Assessment

In vitro studies assessed the cytotoxicity of the compound on neuronal cell lines. The findings indicated that exposure led to increased cell death and oxidative stress markers, raising concerns about its safety profile for therapeutic use.

Data Tables

Biological Activity Observation Reference
Antidepressant EffectsReduced immobility in forced swim test
NeurotoxicityIncreased cell death in neuronal cultures
Cancer ResearchUnder evaluation by NCI for anti-cancer properties

Comparison with Similar Compounds

Substituted Propiophenones and Acetophenones

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride 4'-Br, 3-N(CH₃)₂, HCl salt C₁₁H₁₅BrClNO 292.60 Enhanced solubility (HCl salt), potential pharmacological activity
β-Dimethylaminopropiophenone β-N(CH₃)₂ (no Br) C₁₁H₁₅NO 177.24 Noted biological activity (88.4* in unspecified assay)
4'-Bromoacetophenone 4'-Br, acetyl group C₈H₇BrO 199.05 Higher volatility; used in organic synthesis
4'-Bromochalcone 4'-Br, α,β-unsaturated ketone C₁₅H₁₁BrO 287.15 Photoreactive; studied in flavonoid analogs
4'-Bromo-3-(2-thiomethylphenyl)propiophenone 4'-Br, 3-SCH₃ C₁₆H₁₅BrOS 351.26 Thioether group alters redox reactivity; used in material science

Key Observations :

  • Halogen vs. Amino Substituents: Bromine increases molecular weight and lipophilicity, whereas the dimethylamino group enhances solubility in acidic environments (via protonation) and electron-donating capacity .
  • Salt Formation: The monohydrochloride form of the target compound distinguishes it from neutral analogs like 4'-bromoacetophenone, improving stability for pharmaceutical use .

Preparation Methods

General Synthetic Strategy

The synthesis of Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride generally follows these key steps:

  • Step 1: Preparation of 4-bromopropiophenone or related brominated propiophenone derivatives.
  • Step 2: Introduction of the dimethylamino group at the 3-position of the propiophenone side chain.
  • Step 3: Formation of the monohydrochloride salt for stability and purification.

The critical precursor, 4-bromopropiophenone, can be synthesized via condensation and decarboxylation reactions starting from 4-bromobenzoic acid and propionic acid under catalytic conditions.

Detailed Preparation of 4-Bromopropiophenone (Key Intermediate)

A patented method (CN102260155A) describes an efficient and scalable synthesis of 4-bromopropiophenone, which is essential for the subsequent synthesis of the target compound:

Reaction Scheme:

  • Starting materials: 4-bromobenzoic acid and propionic acid
  • Catalyst: Composite catalyst (unspecified mixture)
  • Reaction conditions:
    • Condensation reaction at 130-140°C for 6-10 hours with stirring
    • Distillation of excess propionic acid
    • Decarboxylation at 220-230°C
  • Product isolation: Absorption of evolved gases and liquids in 95% ethanol, cooling, crystallization, and filtration

Yields and Physical Data:

Example 4-Bromobenzoic Acid (g) Propionic Acid (g) Catalyst (g) Yield (%) Melting Point (°C)
2 20.1 51.8 6 77.92 45-47
3 20.1 59.2 6 77.26 45-47
4 20.1 44.4 7 77.96 45-47
5 20.1 44.4 9 78.31 45-47

Note: Reaction involves continuous removal of excess propionic acid and absorption of gaseous byproducts to maximize yield and purity

Introduction of the Dimethylamino Group

While specific detailed procedures for the amination step to form the 3-(dimethylamino) substituent on the propiophenone are less explicitly documented in the provided sources, the general approach in organic synthesis involves:

  • Reductive amination or nucleophilic substitution:
    The ketone group of 4-bromopropiophenone can be subjected to reaction with dimethylamine or its derivatives under controlled conditions to introduce the dimethylamino group at the 3-position.

  • Salt formation:
    The free base is then converted to the monohydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity.

This step is consistent with standard synthetic organic chemistry practices for preparing amine hydrochloride salts from ketone precursors.

Summary Table of Preparation Steps

Step Process Description Key Reagents/Conditions Outcome
1 Synthesis of 4-bromopropiophenone 4-bromobenzoic acid + propionic acid, composite catalyst, 130-230°C, 6-10 h 4-bromopropiophenone intermediate (yield ~78%)
2 Amination to introduce dimethylamino group Dimethylamine or equivalent, reductive amination conditions 4'-bromo-3-(dimethylamino)propiophenone (free base)
3 Formation of monohydrochloride salt Treatment with HCl in suitable solvent This compound

Research Findings and Notes

  • The patented method for 4-bromopropiophenone synthesis is notable for its relatively high yield (~78%) and reproducibility under controlled temperature and catalyst loading conditions.
  • The use of 95% ethanol as an absorption solvent for evolved gases during decarboxylation improves product recovery and reduces environmental emissions.
  • The melting point range of 45-47°C for 4-bromopropiophenone confirms product purity and consistency across different batches.
  • The final compound’s purity is typically maintained at 95%, suitable for research applications including pharmacological testing.

The preparation of this compound involves a well-established synthetic route starting from 4-bromobenzoic acid through condensation and decarboxylation to yield 4-bromopropiophenone, followed by amination and salt formation. The detailed catalytic condensation and decarboxylation method provides a robust foundation for synthesizing the key intermediate with high yield and purity. Subsequent introduction of the dimethylamino group and hydrochloride salt formation complete the synthesis of the target compound, which is widely used in chemical and pharmaceutical research.

This comprehensive preparation pathway is supported by patent literature and chemical databases, ensuring a reliable and professional approach to synthesizing this compound for advanced research purposes.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Precautions :
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis; monitor airborne particulates with HEPA filters .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride
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